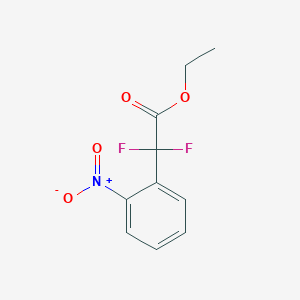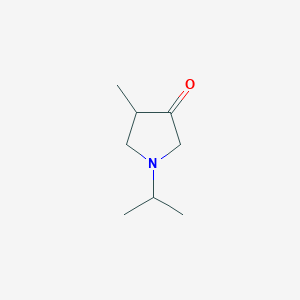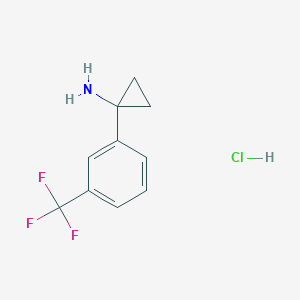
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
“1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1108698-58-3. It has a molecular weight of 237.65 . The compound is solid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.65 and is solid at room temperature . It’s stored under an inert atmosphere . The InChI code provides additional information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine
The synthesis of Trifluoromethyl)cyclopropanamine is a notable example of chemical synthesis, where the transformation of the carboxy group into the trifluoromethyl group is achieved using sulfur tetrafluoride. This process has facilitated the preparation of twenty grams of the target product in a single batch, highlighting its potential for scale-up and industrial applications (Bezdudny et al., 2011).
Biological Applications: Neurokinin-1 Receptor Antagonist
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has shown high affinity as an orally active h-NK(1) receptor antagonist. Its water solubility and effectiveness in pre-clinical tests related to emesis and depression signify its therapeutic potential (Harrison et al., 2001).
Material Science: Novel Polyimides
In the field of material science, novel fluorinated aromatic diamine monomers like 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane(9FTPBA) have been synthesized. These materials exhibit exceptional solubility in polar organic solvents and outstanding mechanical properties, making them suitable for advanced material applications (Yin et al., 2005).
Chemical Synthesis: Cobalt-Catalyzed Preparation of Cyclopropanes
The enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes represents a significant advancement in the field of chemical synthesis. This process efficiently generates high-value compounds that can serve as building blocks for drug discovery and other applications (Morandi et al., 2011).
Pharmaceutical Chemistry: Metabolite Detection
In pharmaceutical chemistry, the detection of new metabolites such as N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine in human liver microsomes and urine of prostate cancer patients offers insights into drug metabolism and potential biomarkers for clinical studies (Goda et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOSQMVVNPZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738411 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride | |
CAS RN |
1108698-58-3 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



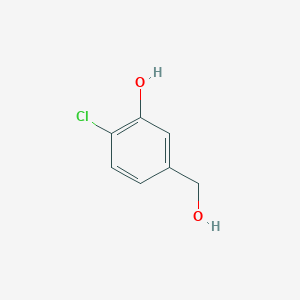
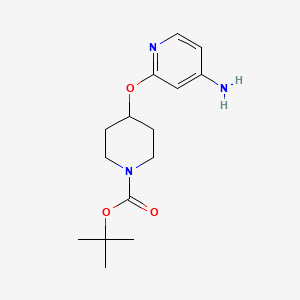
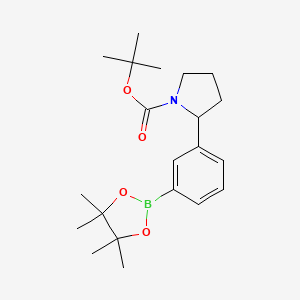
![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)
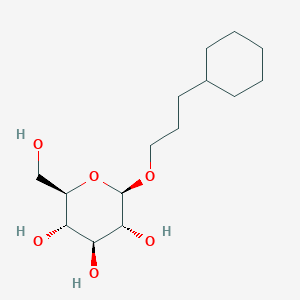
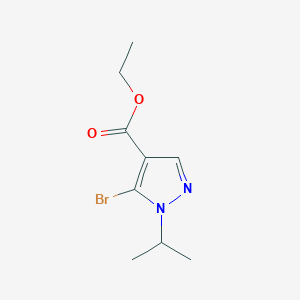
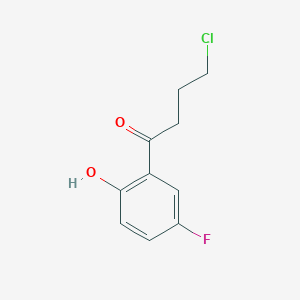
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
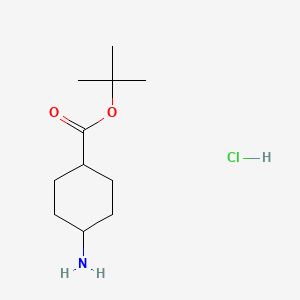
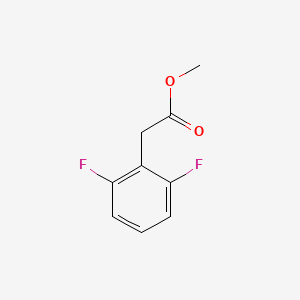
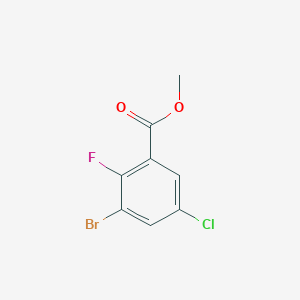
![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
